molecular formula C6H13NO2S B1425808 7-Methyl-1,4-thiazepane 1,1-dioxide CAS No. 1535314-44-3

7-Methyl-1,4-thiazepane 1,1-dioxide

Cat. No. B1425808
M. Wt: 163.24 g/mol
InChI Key: JQCHVWUZNIIXGG-UHFFFAOYSA-N
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Description

7-Methyl-1,4-thiazepane 1,1-dioxide, also known as 7-methyl-1lambda6,4-thiazepane-1,1-dione, is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 7-Methyl-1,4-thiazepane 1,1-dioxide is 1S/C6H13NO2S/c1-6-2-3-7-4-5-10(6,8)9/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

7-Methyl-1,4-thiazepane 1,1-dioxide is a liquid in its physical form . Its molecular weight is 163.24 g/mol . The predicted density is 1.112±0.06 g/cm3, and the predicted boiling point is 334.1±35.0°C .

Scientific Research Applications

Fragment Screening Libraries

1,4-Thiazepanes, like 7-Methyl-1,4-thiazepane 1,1-dioxide, are seven-membered ring systems known for their 3D character, which is currently underrepresented in fragment screening libraries. Research has focused on their synthesis, aiming to develop diverse 3D fragments for screening libraries. These compounds have been identified as BET (bromodomain and extraterminal domain) bromodomain ligands, indicating their potential in drug discovery and molecular library development (Pandey et al., 2020).

Configuration Studies

Studies on the configuration of 7-Methyl-1,4-thiazepane 1,1-dioxide derivatives, such as 4-alkyl-2-methyl-3,4-diphenyl-1,2-thiazetidine 1,1-dioxides, have utilized methods like 1H-nmr and NOE difference spectroscopy. These studies are crucial for understanding the structural aspects and potential applications of these compounds in various scientific fields (Grander et al., 2009).

Synthesis of Analogous Structures

Research has also been conducted on the synthesis of structures analogous to 7-Methyl-1,4-thiazepane 1,1-dioxide, such as 1,4-thiazine 1-oxide and 1,1-dioxide analogs of the antibiotic emimycin. This work highlights the compound's versatility and its potential in synthesizing a variety of structurally related compounds for different scientific purposes (Bobek, 1982).

Study of Molecular Structures and Stabilities

Density Functional Theory (DFT) studies have been utilized to explore the molecular structures and relative stabilities of 7-Methyl-1,4-thiazepane 1,1-dioxide and its related compounds. This research is fundamental in understanding the chemical properties and reactivity of these compounds, paving the way for their application in various scientific domains (Haghdadi et al., 2016).

properties

IUPAC Name

7-methyl-1,4-thiazepane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6-2-3-7-4-5-10(6,8)9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCHVWUZNIIXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1,4-thiazepane 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-1,4-thiazepane 1,1-dioxide
Reactant of Route 2
7-Methyl-1,4-thiazepane 1,1-dioxide
Reactant of Route 3
7-Methyl-1,4-thiazepane 1,1-dioxide
Reactant of Route 4
7-Methyl-1,4-thiazepane 1,1-dioxide
Reactant of Route 5
7-Methyl-1,4-thiazepane 1,1-dioxide
Reactant of Route 6
7-Methyl-1,4-thiazepane 1,1-dioxide

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